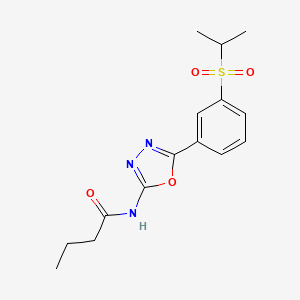

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

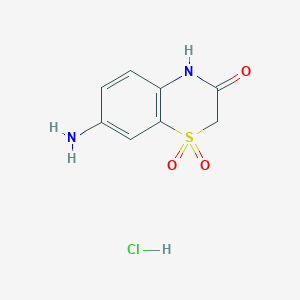

The compound “N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide” is an organic compound containing an oxadiazole ring, a phenyl ring, and a butyramide group . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through cyclization of a precursor containing the appropriate functional groups . The isopropylsulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the phenyl ring, and the butyramide group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring, the phenyl ring, and the butyramide group . The oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the oxadiazole ring could potentially affect its solubility and stability .Scientific Research Applications

Pharmacological Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives have been explored for their diverse pharmacological potentials. Computational and pharmacological evaluations of these compounds have shown moderate inhibitory effects in various assays, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018). The study highlights the potential of these derivatives in contributing to the development of new therapeutic agents addressing a range of conditions.

Insecticidal Activity

The synthesis and characterization of anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been reported, with some compounds exhibiting significant insecticidal activities against the diamondback moth (Plutella xylostella). This research indicates the potential of 1,3,4-oxadiazole derivatives in developing new insecticidal agents (Qi et al., 2014).

Antimicrobial and Antitubercular Activities

Studies on the synthesis, spectroscopic analyses, and biological evaluations of oxadiazole and pyrazine derivatives have demonstrated their potent antimicrobial and antitubercular activities. These compounds have shown promise in inhibiting Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (El-Azab et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-4-6-13(19)16-15-18-17-14(22-15)11-7-5-8-12(9-11)23(20,21)10(2)3/h5,7-10H,4,6H2,1-3H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJUZYFPHRPTGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617957.png)

![2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2617958.png)

![3-(3-chlorophenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2617962.png)

![6-(benzo[d][1,3]dioxol-5-yl)-5-benzoyl-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B2617965.png)

![6-[(4-Methylpiperazinyl)sulfonyl]benzothiazole-2-ylamine](/img/structure/B2617969.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617972.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2617976.png)